

## Application Notes and Protocols for the Enantioselective Synthesis of (+)-Muscarine

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Muscarine**, a natural alkaloid first isolated from the Amanita muscaria mushroom, is a potent and selective agonist of the muscarinic acetylcholine receptors (mAChRs).[1][2] As such, it is an invaluable pharmacological tool for studying the cholinergic nervous system. The L-(+)-enantiomer is the biologically active form.[3] This document provides a detailed protocol for the enantioselective synthesis of (+)-**muscarine**, primarily focusing on the efficient method developed by Chan and Li, which utilizes the readily available chiral precursor, S-(-)-ethyl lactate.[1][2][4]

#### **Quantitative Data**

The following table summarizes the reported yields for each step in the enantioselective synthesis of (+)-muscarine via the Chan and Li protocol.



Step	Reaction	Starting Material	Product	Yield (%)
1	Protection	S-(-)-Ethyl lactate	Ethyl (S)-2-(2',6'-dichlorobenzylox y)-propionate	90%[2]
2	Reduction	Ethyl (S)-2-(2',6'-dichlorobenzylox y)-propionate	(S)-2-(2',6'- dichlorobenzylox y)-propanal	Crude product used directly
3	Allylation	(S)-2-(2',6'- dichlorobenzylox y)-propanal	anti and syn diastereomers	Mixture used in next step
4	lodocyclization	anti diastereomer	lodocyclized intermediate	-
5	Amination	lodocyclized intermediate	(+)-Muscarine	-

### **Experimental Protocols**

This section details the step-by-step methodology for the synthesis of (+)-muscarine.

# I. Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate (3)

- Reaction Setup: To a solution of S-(-)-ethyl lactate (559 mg, 5 mmol) and 2,6-dichlorobenzyl bromide (1.2 g, 5 mmol) in 50 mL of dry diethyl ether, add dry powdered silver oxide (1.3 g, 5.25 mmol) portion-wise over 40 minutes with continuous stirring.[2]
- Reaction: Reflux the resulting mixture for 6 hours.[2]
- Monitoring: Track the disappearance of the starting material using thin-layer chromatography (TLC).[2]
- Work-up: Upon completion, filter the reaction mixture through Celite. Evaporate the solvent under reduced pressure to obtain the crude product.[2]



 Purification: Purify the crude material by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 20:1) to yield Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate as a colorless oil (1.25 g, 90% yield).[2]

# II. Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal(4)

- Reaction Setup: Cool a solution of the product from Step I in dry diethyl ether to -78 °C.[2]
- Reaction: Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir the reaction mixture for 2 hours at -78 °C.[2]
- Quenching: Quench the reaction by the slow addition of methanol.[2]
- Work-up: Allow the mixture to warm to room temperature and filter it through Celite.
  Evaporate the solvent to yield the crude aldehyde, which is used in the next step without further purification.

# III. Synthesis of the anti and syn Diastereomers (5a and 5b)

 Reaction: Treat the crude aldehyde from Step II with allyl bromide and zinc powder in water, using NH4Cl as a catalyst. This results in an anti:syn mixture of the corresponding homoallylic alcohols.[1]

#### IV. Synthesis of the lodocyclized Intermediate (6a)

- Reaction Setup: Dissolve the major anti isomer (5a) in acetonitrile at 0 °C.[2]
- Reaction: Add iodine (I<sub>2</sub>) and stir the reaction for 3 hours at 0 °C.[2]
- Quenching: Quench the reaction with an aqueous sodium thiosulfate solution.
- Work-up: Extract the mixture with diethyl ether. Dry the organic layer and concentrate it to yield the cyclized product.[2]

### V. Synthesis of (+)-Muscarine (1)

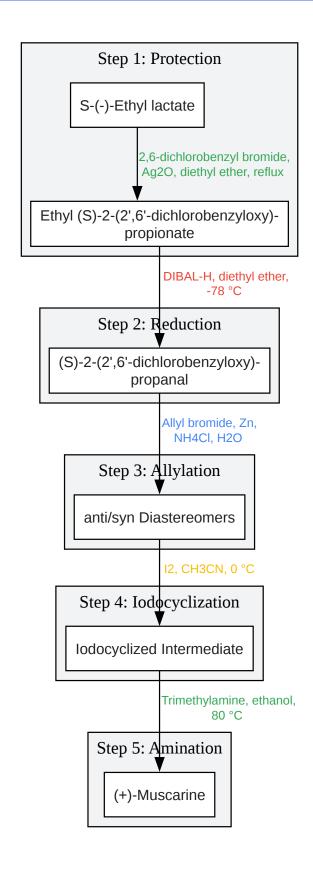


- Reaction Setup: Dissolve the iodocyclized product (6a) in ethanol.[2]
- Reaction: Add an excess of trimethylamine and heat the mixture in a sealed tube at 80 °C for 4 hours.[2]
- Work-up: Cool the reaction mixture and evaporate the solvent.[2]
- Purification: Purify the residue by recrystallization to obtain (+)-muscarine as its iodide salt. [2]

#### **Visualizations**

**Enantioselective Synthesis Workflow of (+)-Muscarine** 



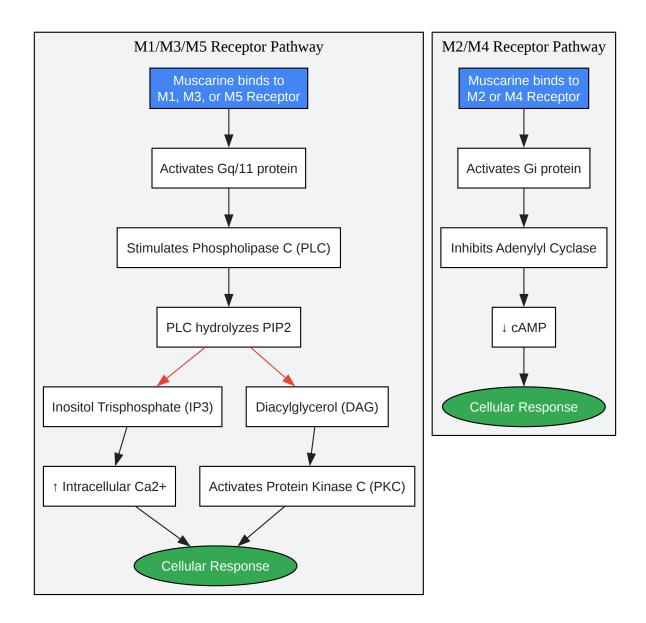


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Caption: Workflow for the enantioselective synthesis of (+)-muscarine.



#### **Muscarinic Receptor Signaling Pathways**



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Caption: Signaling pathways activated by **muscarine** binding to mAChRs.



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